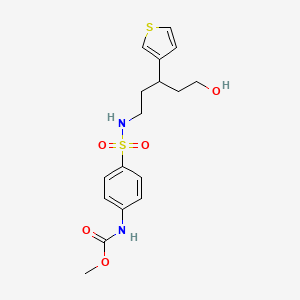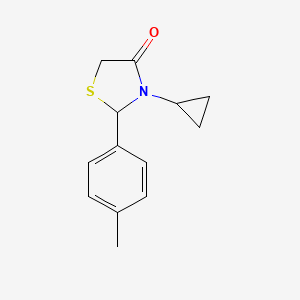
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyclopropyl group, a 4-methylphenyl group, and a thiazolidinone ring, making it a unique structure with interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with cyclopropylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes ensuring the availability of high-purity starting materials, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity.
3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the 4-methylphenyl group, which may influence its chemical properties and reactivity.
Uniqueness
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLVQZMXVTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
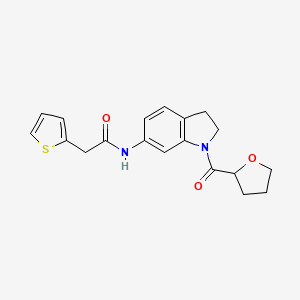
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
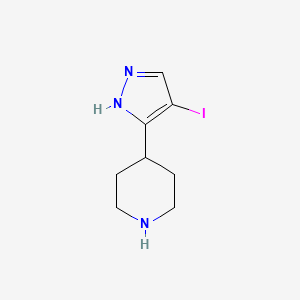

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
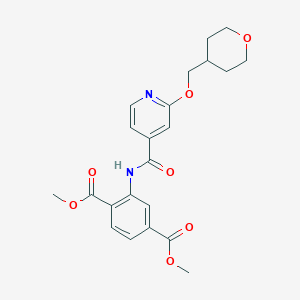
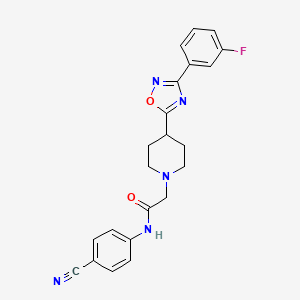
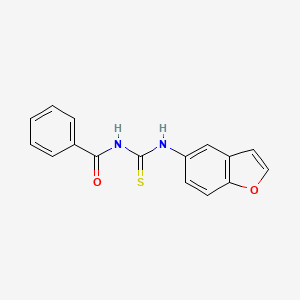
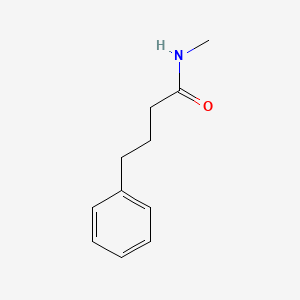
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
